Acemannan

Immunomodulation Polysaccharide chemistry Structure-activity relationship

Acemannan is a polydispersed β-(1→4)-linked acetylated mannan isolated from Aloe vera gel, with a backbone of D-mannose residues interspersed by glucose, heavily acetylated at O-2, O-3, and O-6, and carrying side chains of α-D-galactose and α-L-arabinose. Its degree of acetylation (approximately two acetyl groups per sugar residue) is a defining structural feature that directly governs its immunostimulatory, wound healing, and radioprotective bioactivities.

Molecular Formula C66H100NO49-
Molecular Weight 1691.5 g/mol
CAS No. 115426-79-4
Cat. No. B1666488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcemannan
CAS115426-79-4
Synonymsacemannan
Aliminase
Alovex
CARN 1000
CARN 750
CARN-1000
CARN-750
Carrasyn Oral Wound Dressing
Carrisyn
Carryisyn
polymannoacetate
Molecular FormulaC66H100NO49-
Molecular Weight1691.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O
InChIInChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1
InChIKeyXOYXESIZZFUVRD-UVSAJTFZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acemannan (CAS 115426-79-4) Procurement Guide: Acetylated Mannan from Aloe vera with Quantifiable Differentiation for Scientific Selection


Acemannan is a polydispersed β-(1→4)-linked acetylated mannan isolated from Aloe vera gel, with a backbone of D-mannose residues interspersed by glucose, heavily acetylated at O-2, O-3, and O-6, and carrying side chains of α-D-galactose and α-L-arabinose . Its degree of acetylation (approximately two acetyl groups per sugar residue) is a defining structural feature that directly governs its immunostimulatory, wound healing, and radioprotective bioactivities . Acemannan has been investigated for immunomodulation, antiviral, antitumor, and tissue repair applications .

Why Generic Substitution Fails for Acemannan: Acetylation-Dependent Bioactivity Prevents Interchangeability with Other Mannans


Unlike non-acetylated mannans such as locust bean gum, which lack immunostimulatory activity, acemannan’s biological effects are inextricably linked to its acetyl groups . Complete deacetylation abolishes its ability to induce cell proliferation, VEGF, and Collagen I expression , while over-acetylation enhances radioprotection and immunomodulation compared to native acemannan . Consequently, substituting acemannan with a generic mannan or plant polysaccharide cannot recapitulate its acetyl-dependent pharmacological profile, making source-specific procurement essential.

Acemannan (CAS 115426-79-4) Quantitative Differentiation Evidence Guide


Acemannan Acetylation Degree (~2 Acetyl Groups/Sugar) vs. Non-Acetylated Mannans (Locust Bean Gum) – Immunostimulatory Activity Correlation

Acemannan contains approximately two acetyl groups per sugar residue with a non-homogeneous distribution, a feature not present in non-acetylated mannans such as locust bean gum. While acemannan and coffee mannans present immunostimulatory activity in vitro, locust bean gum (a non-acetylated galactomannan) does not . The comparison of these galactomannans indicated that lower branching, shorter chains, and higher acetylation promote immunostimulatory activity .

Immunomodulation Polysaccharide chemistry Structure-activity relationship

Deacetylated Acemannan Loses Pro-Proliferative and Angiogenic Bioactivity – Direct Head-to-Head Comparison with Native Acemannan

Native acemannan induced cell proliferation, VEGF expression, and Collagen I expression in vitro. In contrast, 100% deacetylated acemannan (DeAcAM) did not induce these responses . The degree of deacetylation directly correlated with loss of bioactivity: increased deacetylation progressively reduced water solubility, hydrophilicity, and bioactivity .

Wound healing Polysaccharide bioactivity Acetyl group functionality

Over-Acetylated Acemannan Superior for Radioprotection vs. Native Acemannan in Murine Model

Acemannan (degree of substitution DS: 1.01) was over-acetylated and deacetylated to compare radioprotective efficacy. Over-acetylated acemannan exhibited stronger effects on immunomodulation and radioprotection compared to native acemannan in a murine model . Native and over-acetylated acemannan pre-treatment reduced γ-radiation-induced oxidative damage and hematopoietic injuries via free radical scavenging (hydroxyl group) and macrophage activation (acetyl group-dependent, through TLR-4) .

Radioprotection Immunomodulation Acetylation engineering

Synergistic Antiviral Activity of Acemannan with AZT (HIV-1) and Acyclovir (HSV-1) Compared to Monotherapy in Vitro

Acemannan (ACE-M) combined with suboptimal noncytotoxic concentrations of azidothymidine (AZT) or acyclovir (ACY) acted synergistically to inhibit the replication of HIV-1 and herpes simplex virus type 1 (HSV-1), respectively . The mechanism involves modification of viral glycoprotein glycosylation, which is non-overlapping with the mechanisms of AZT or ACY . This synergistic effect allows for potential dose reduction of conventional antivirals when combined with acemannan.

Antiviral therapy Drug synergy HIV-1 HSV-1

Acemannan Gel Distinct Wound Healing Profile vs. Hyaluronic Acid and Manuka Honey – Direct Head-to-Head Clinical Comparison

In a sheep bilateral wound model comparing Acemannan gel (AG), hyaluronic acid (HA), Manuka honey (MH), and placebo, AG treatment produced a distinct wound healing profile . AG dehydrated the wounds and stimulated late granulation tissue and cell proliferation, along with a mild late pro-inflammatory and neovascularization effect . In contrast, HA promoted a physiological progression of healing with abundant cutaneous adnexa formation, while MH promoted cell proliferation and neovascularization with an overall pro-inflammatory effect . The data indicate that AG can have a positive influence specifically on moist wounds with abundant granulation tissue and exudate .

Wound healing Topical treatments Comparative efficacy

Acemannan (CAS 115426-79-4) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Immunomodulatory Research Requiring Acetyl-Dependent Macrophage Activation

For studies investigating TLR4/TLR5-mediated innate immune activation via polysaccharides, acemannan's highly acetylated mannan structure (DS ~1.01, ~2 acetyl groups/sugar) provides a well-characterized molecular tool whose bioactivity is directly tunable through acetylation degree . Researchers should specify native acetylated acemannan and avoid deacetylated or non-acetylated mannan alternatives (e.g., locust bean gum), which lack immunostimulatory activity .

Radioprotection Agent Development – Over-Acetylated Acemannan Preferred

For radiation countermeasure development, over-acetylated acemannan offers superior radioprotection and immunomodulation compared to native acemannan . Pre-treatment in murine models reduces γ-radiation-induced oxidative damage and hematopoietic injuries via a dual mechanism: acetyl-group-dependent TLR4 macrophage activation and hydroxyl-group-mediated free radical scavenging . Procurement should specify an elevated degree of acetylation relative to native acemannan (DS >1.01).

Wound Dressing Development for Exudating Wounds

Acemannan gel is specifically indicated for moist wounds with abundant granulation tissue and exudate, where its dehydration effect and late granulation stimulation are therapeutically advantageous compared to hyaluronic acid or Manuka honey . Formulators developing wound dressings for pressure ulcers or chronic exudating wounds should consider acemannan-based hydrogels as an alternative to saline gauze, with equivalent healing rates (odds ratio 0.93, 95% CI 0.16–5.2) but with additional biological stimulation of granulation tissue .

Antiviral Combination Therapy Research

Acemannan's synergistic inhibition of HIV-1 and HSV-1 replication when combined with suboptimal concentrations of AZT or acyclovir, respectively, supports its investigation as a dose-sparing adjunct in antiviral regimens . Its mechanism—modification of viral glycoprotein glycosylation—is non-overlapping with nucleoside reverse transcriptase inhibitors or viral DNA polymerase inhibitors, reducing the likelihood of cross-resistance .

Quote Request

Request a Quote for Acemannan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.